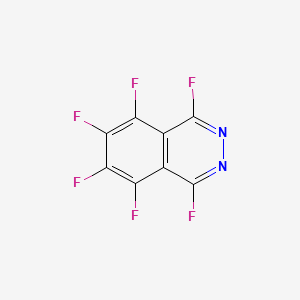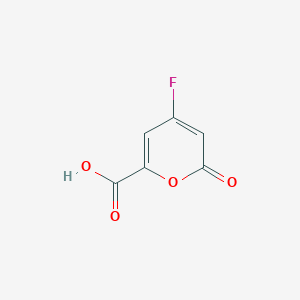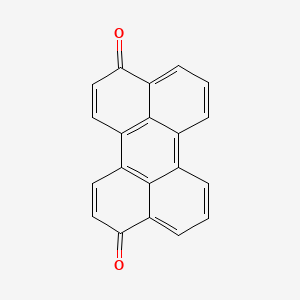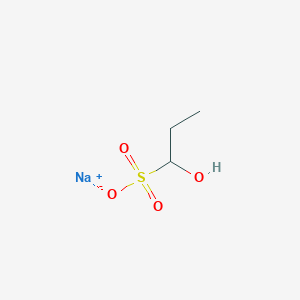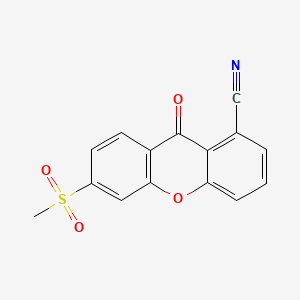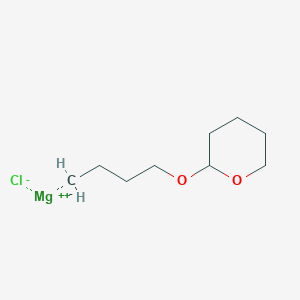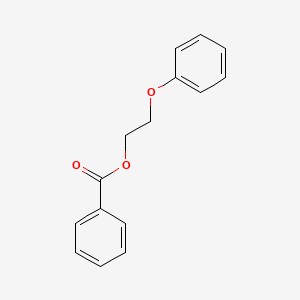
2-Phenoxyethyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxyethyl benzoate is an organic compound with the molecular formula C15H14O3. It is an ester formed from the reaction between phenoxyethanol and benzoic acid. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenoxyethyl benzoate can be synthesized through the Schotten-Baumann method, which involves the reaction of phenol with benzoyl chloride in the presence of sodium hydroxide. The reaction proceeds as follows :
- Dissolve phenol in a solution of 5% sodium hydroxide.
- Add benzoyl chloride dropwise while maintaining the reaction mixture under cooling.
- After the reaction is complete, the product is isolated by filtration and recrystallized from ethanol.
Industrial Production Methods
Industrial production of this compound typically involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl benzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, the ester bond can be hydrolyzed to yield phenoxyethanol and benzoic acid.
Oxidation: The phenoxy group can be oxidized to form phenoxyacetic acid derivatives.
Substitution: The aromatic ring in the phenoxy group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles like bromine or nitric acid for bromination or nitration reactions.
Major Products Formed
Hydrolysis: Phenoxyethanol and benzoic acid.
Oxidation: Phenoxyacetic acid derivatives.
Substitution: Brominated or nitrated phenoxyethyl benzoate.
Scientific Research Applications
2-Phenoxyethyl benzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds such as oxazoles, imidazoles, and benzoxazepines.
Material Science: The compound is utilized in the development of photo-removable protecting groups for carboxylic acids.
Biological Studies: It serves as a model compound in studies related to ester hydrolysis and enzyme kinetics.
Industrial Applications: Used in the formulation of coatings, adhesives, and plasticizers.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl benzoate primarily involves its hydrolysis to phenoxyethanol and benzoic acid. The phenoxy group can interact with various molecular targets, including enzymes involved in ester hydrolysis. The benzoate moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Phenoxyethanol: An ether alcohol with similar antimicrobial properties.
Benzyl benzoate: An ester with applications in the treatment of scabies and as a plasticizer.
Phenyl benzoate: An ester used in organic synthesis and as a plasticizer.
Uniqueness
2-Phenoxyethyl benzoate is unique due to its dual functional groups (phenoxy and benzoate), which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of complex heterocycles make it a valuable compound in both research and industrial settings .
Properties
CAS No. |
4173-59-5 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-phenoxyethyl benzoate |
InChI |
InChI=1S/C15H14O3/c16-15(13-7-3-1-4-8-13)18-12-11-17-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
WMAXFAQWCDUBLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


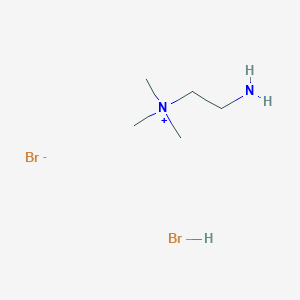
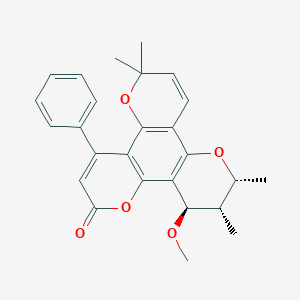
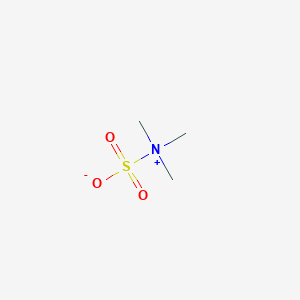
![ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate](/img/structure/B13421880.png)
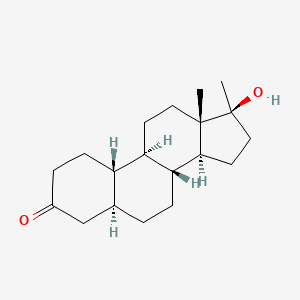
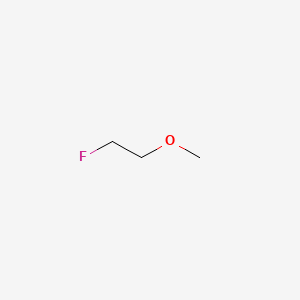
![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate](/img/structure/B13421896.png)
